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(R)-4'-phosphopantothenate(1-)

Cat. No.: B1258431
M. Wt: 298.21 g/mol
InChI Key: XHFVGHPGDLDEQO-ZETCQYMHSA-M
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Description

Definition and Metabolic Context of (R)-4'-Phosphopantothenate

(R)-4'-Phosphopantothenate, also known as D-4'-phosphopantothenate or phosphopantothenic acid, is chemically defined as an amidoalkyl phosphate (B84403) derived from the 4'-phosphate of (R)-pantothenic acid. nih.gov It belongs to the class of organic compounds known as beta amino acids and their derivatives. ymdb.ca This molecule is a key metabolite found in prokaryotes and eukaryotes, including humans, Escherichia coli, and Saccharomyces cerevisiae. nih.govymdb.ca

Significance of (R)-4'-Phosphopantothenate as a Key Intermediate in Coenzyme A Biosynthesis

The synthesis of Coenzyme A is a five-step enzymatic process that is remarkably conserved across all domains of life. wikipedia.orgnih.gov (R)-4'-phosphopantothenate stands as the pivotal product of the first step, priming the molecule for subsequent reactions. nih.gov

Following its synthesis, (R)-4'-phosphopantothenate undergoes a condensation reaction with the amino acid L-cysteine. wikipedia.org This reaction is catalyzed by phosphopantothenoylcysteine synthetase (PPCS) to form 4'-phospho-N-pantothenoylcysteine. mdpi.com Interestingly, the energy source for this step varies between organisms; for instance, the bacterial enzyme in E. coli utilizes cytidine (B196190) triphosphate (CTP), whereas the human and plant counterparts use adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov

The subsequent step involves the decarboxylation of 4'-phospho-N-pantothenoylcysteine by the enzyme phosphopantothenoylcysteine decarboxylase (PPCDC), yielding 4'-phosphopantetheine (B1211885). mdpi.comoup.com From this point, two more enzymatic reactions lead to the final production of Coenzyme A, a cofactor involved in approximately 4% of all cellular enzymatic reactions. wikipedia.org

The central role of (R)-4'-phosphopantothenate is underscored by the existence of inherited metabolic disorders linked to disruptions in the CoA biosynthetic pathway. mdpi.com For example, mutations in the PANK2 gene, which encodes a mitochondrial pantothenate kinase, lead to pantothenate kinase-associated neurodegeneration (PKAN), a severe neurological disorder. nih.gov This highlights the critical importance of the initial phosphorylation step and the subsequent availability of (R)-4'-phosphopantothenate for maintaining cellular health. Research into therapies for such conditions has even explored the use of prodrugs designed to bypass the defective enzyme and deliver a form of phosphopantothenate directly to the cells. plos.org

Coenzyme A itself is fundamental to countless metabolic processes, including the synthesis and oxidation of fatty acids, the oxidation of pyruvate (B1213749) in the citric acid cycle, and the metabolism of amino acids. wikipedia.orgimrpress.com It functions as a carrier of acyl groups, forming thioesters like acetyl-CoA, which are central to energy metabolism and numerous biosynthetic pathways. wikipedia.org Therefore, the efficient and regulated production of (R)-4'-phosphopantothenate is paramount for sustaining the cellular pool of Coenzyme A and, by extension, supporting the core metabolic functions essential for life.

Interactive Data Tables

Table 1: Key Enzymes in the Initial Steps of Coenzyme A Biosynthesis

EnzymeAbbreviationFunctionSubstrate(s)Product
Pantothenate KinasePanKPhosphorylates pantothenate, the committed step in CoA biosynthesis. wikipedia.orgPantothenate, ATP(R)-4'-Phosphopantothenate, ADP
Phosphopantothenoylcysteine SynthetasePPCSCondenses (R)-4'-phosphopantothenate with L-cysteine. mdpi.com(R)-4'-Phosphopantothenate, L-Cysteine, NTP4'-Phospho-N-pantothenoylcysteine, NMP, Diphosphate (B83284)

*NTP (Nucleoside triphosphate) varies by species; it is CTP in E. coli and ATP in humans and plants. wikipedia.orgnih.gov NMP stands for Nucleoside monophosphate.

Table 2: Chemical Identifiers for (R)-4'-Phosphopantothenate

IdentifierValue
IUPAC Name 3-{2-hydroxy-3-methyl-3-[(phosphonooxy)methyl]butanamido}propanoic acid ymdb.ca
Chemical Formula C9H18NO8P
Average Molecular Weight 299.2149 g/mol
Monoisotopic Molecular Weight 299.077003069 g/mol
CAS Registry Number 5875-50-3
ChEBI ID CHEBI:15905 nih.gov
PubChem CID 41635 nih.gov
HMDB ID HMDB0001016

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO8P- B1258431 (R)-4'-phosphopantothenate(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO8P-

Molecular Weight

298.21 g/mol

IUPAC Name

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoate

InChI

InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/p-1/t7-/m0/s1

InChI Key

XHFVGHPGDLDEQO-ZETCQYMHSA-M

Isomeric SMILES

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)[O-])O

Canonical SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)[O-])O

Origin of Product

United States

Biosynthesis of R 4 Phosphopantothenate

Canonical Biosynthetic Pathway in Bacteria and Eukaryotes

In the domains of Bacteria and Eucarya, the synthesis of (R)-4'-phosphopantothenate is a direct and elegant one-step reaction. nih.gov This process is the committed and often rate-limiting step in the entire CoA biosynthetic pathway. wikipedia.orgcreative-enzymes.com

The Role of Pantothenate Kinase (PanK; EC 2.7.1.33)

The key enzyme orchestrating this crucial phosphorylation event is Pantothenate Kinase (PanK). wikipedia.orgcreative-enzymes.com This enzyme is a central regulator of CoA biosynthesis, and its activity is finely tuned to meet the cell's metabolic demands. wikipedia.orgnih.gov

Pantothenate kinase catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to pantothenate (also known as vitamin B5), yielding (R)-4'-phosphopantothenate and adenosine diphosphate (B83284) (ADP). wikipedia.orgcreative-enzymes.com The proposed mechanism for the type II PanK, prevalent in eukaryotes, is a concerted process with a dissociative transition state. wikipedia.org The reaction begins with the binding of ATP and pantothenate to the enzyme's active site. wikipedia.org Specific amino acid residues, including a conserved lysine (B10760008), are crucial for orienting the ATP molecule. wikipedia.org Similarly, residues such as Aspartate-127, Tyrosine-240, and others position the pantothenate molecule through hydrogen bonding. wikipedia.org Once both substrates are bound, an aspartate residue facilitates the deprotonation of the 4'-hydroxyl group of pantothenate. wikipedia.org The resulting pantothenate oxygen then attacks the terminal (gamma) phosphate of ATP. wikipedia.org The transfer of the phosphate group is stabilized by coordinated magnesium ions and key amino acid residues like Arginine-243 and Lysine-101. wikipedia.org This concerted reaction leads to the formation of (R)-4'-phosphopantothenate, which is subsequently released from the enzyme, followed by ADP. wikipedia.org

The genetic foundation for pantothenate kinase varies between prokaryotes and eukaryotes. In many bacteria, such as Escherichia coli, the enzyme is encoded by the coaA gene. nih.govasm.org Eukaryotes, including humans, possess a family of genes encoding different PanK isoforms. wikipedia.orgplos.org In humans, four genes, designated PANK1, PANK2, PANK3, and PANK4, give rise to these isoforms. wikipedia.orgnih.gov While PANK1, PANK2, and PANK3 encode active kinases, PANK4 produces a protein that lacks kinase activity and instead functions as a phosphatase. nih.gov

Mammals express four main active PanK isoforms: PanK1α, PanK1β, PanK2, and PanK3. plos.orgnih.gov These isoforms arise from the three active PANK genes, with PANK1 producing two distinct splice variants (PanK1α and PanK1β). plos.org The expression of these isoforms is tissue-specific. For instance, in mice, PanK1 is the dominant form in the heart and liver, while PanK2 and PanK3 are more prominent in the brain and skeletal muscle. wikipedia.org PanK3 is also found at high levels in the intestines. wikipedia.org This differential expression allows for tailored regulation of CoA synthesis in various tissues according to their specific metabolic needs. plos.org

Table 1: Human Pantothenate Kinase Isoforms and their Characteristics

IsoformGenePrimary LocalizationKey Features
PanK1αPANK1NucleusContains a regulatory domain for feedback inhibition. wikipedia.org
PanK1βPANK1CytosolLacks the N-terminal regulatory domain. wikipedia.org
PanK2PANK2Mitochondria & Nucleus (Human) plos.org / Cytosol (Mouse) plos.orgosti.govHighly sensitive to feedback inhibition by acetyl-CoA. nih.gov
PanK3PANK3CytosolWidely expressed across various tissues. plos.org

Data sourced from multiple scientific publications. wikipedia.orgplos.orgnih.govosti.gov

The subcellular compartmentalization of PanK isoforms is a critical aspect of their function, allowing them to act as metabolic sensors in different cellular environments. plos.orgnih.gov In humans, PanK1α is found exclusively in the nucleus. plos.orgnih.gov PanK1β and PanK3 are primarily located in the cytosol. plos.orgnih.gov Human PanK2 exhibits a dual localization, being present in both the mitochondria (specifically the intermembrane space) and the nucleus. plos.orgnih.govpnas.org Interestingly, there is a stark contrast with the mouse PanK2, which is found exclusively in the cytosol. plos.orguni-muenchen.de This differential localization enables the isoforms to respond to local concentrations of regulatory molecules, thereby modulating CoA synthesis in specific cellular compartments. plos.orgnih.gov

PanK Isoforms and Their Differential Expression

Alternative Biosynthetic Pathways in Archaea

While bacteria and eukaryotes largely adhere to the canonical pathway, most organisms within the domain of Archaea employ a different strategy for producing (R)-4'-phosphopantothenate. nih.govresearchgate.net This alternative pathway involves a reversal of the reaction order seen in the canonical pathway. nih.govresearchgate.net Instead of phosphorylation following the condensation of pantoate and β-alanine, archaea first phosphorylate pantoate and then catalyze the condensation reaction. nih.govresearchgate.net

This distinct archaeal pathway utilizes two novel enzymes: pantoate kinase (PoK) and phosphopantothenate synthetase (PPS). researchgate.netnih.gov Pantoate kinase first phosphorylates (R)-pantoate to generate (R)-4-phosphopantoate. nih.gov Subsequently, phosphopantothenate synthetase catalyzes the ATP-dependent condensation of (R)-4-phosphopantoate with β-alanine to yield (R)-4'-phosphopantothenate. nih.govwikipedia.org The genes for these enzymes are widespread among archaea, suggesting this is the primary route for (R)-4'-phosphopantothenate synthesis in this domain. nih.gov However, there are exceptions, as a PanK homolog has been identified in the thermoacidophilic archaeon Picrophilus torridus, indicating some level of metabolic diversity even within Archaea. asm.orgasm.org This discovery highlights the complex and dynamic evolution of the coenzyme A biosynthetic pathway across the different domains of life. nih.gov

Pantoate Kinase (PoK; EC 2.7.1.169) Catalysis

In the archaeal pathway for (R)-4'-phosphopantothenate synthesis, the initial step is the phosphorylation of (R)-pantoate. This reaction is catalyzed by pantoate kinase (PoK), an enzyme classified under EC 2.7.1.169. qmul.ac.ukcreative-enzymes.com PoK transfers a phosphate group from a nucleotide triphosphate, such as ATP, to the 4'-hydroxyl group of pantoate, yielding (R)-4-phosphopantoate and ADP. qmul.ac.ukcreative-enzymes.com

The catalyzed reaction is: ATP + (R)-pantoate → ADP + (R)-4-phosphopantoate. qmul.ac.uk

This enzyme represents a key divergence from the canonical pathway found in bacteria and eukaryotes, where phosphorylation occurs after the condensation step. oup.comqmul.ac.uk The discovery of PoK was crucial to understanding the novel CoA biosynthesis route in archaea. nih.govnih.gov

Phosphopantothenate Synthetase (PPS; EC 6.3.2.36) Activity

Following the initial phosphorylation of pantoate in archaea, the resulting (R)-4-phosphopantoate undergoes a condensation reaction with β-alanine. This step is catalyzed by phosphopantothenate synthetase (PPS), designated as EC 6.3.2.36. expasy.orgqmul.ac.uk PPS facilitates the formation of a peptide bond between (R)-4-phosphopantoate and β-alanine in an ATP-dependent manner, producing (R)-4'-phosphopantothenate, AMP, and diphosphate. qmul.ac.ukexpasy.org

The reaction is summarized as: ATP + (R)-4-phosphopantoate + β-alanine → AMP + diphosphate + (R)-4'-phosphopantothenate. qmul.ac.uk

This enzyme is functionally distinct from the pantothenate synthetase (PS) found in bacteria and eukaryotes, which joins pantoate and β-alanine directly. nih.gov

Distinct Order of Phosphorylation and Condensation Reactions in Archaeal Systems

The biosynthesis of (R)-4'-phosphopantothenate in most archaea is characterized by a reversed sequence of reactions compared to bacteria and eukaryotes. oup.comnih.gov While bacteria and eukaryotes first condense pantoate and β-alanine to form pantothenate, which is then phosphorylated by pantothenate kinase (PanK), archaea first phosphorylate pantoate using pantoate kinase (PoK) and then perform the condensation using phosphopantothenate synthetase (PPS). nih.govoup.comnih.gov

This "PoK/PPS system" represents a significant evolutionary divergence, suggesting that the complete pathway for CoA biosynthesis was not established before the three domains of life separated. portlandpress.com The enzymes involved in the archaeal pathway (PoK and PPS) are structurally unrelated to their functional analogues in bacteria and eukaryotes (PanK and PS), indicating an instance of convergent evolution. nih.govresearchgate.net

Table 1: Comparison of (R)-4'-Phosphopantothenate Synthesis Pathways

FeatureBacterial / Eukaryotic PathwayArchaeal Pathway
Step 1 Enzyme Pantothenate Synthetase (PS)Pantoate Kinase (PoK)
Step 1 Reaction Pantoate + β-alanine → PantothenatePantoate + ATP → (R)-4-Phosphopantoate + ADP
Step 2 Enzyme Pantothenate Kinase (PanK)Phosphopantothenate Synthetase (PPS)
Step 2 Reaction Pantothenate + ATP → (R)-4'-Phosphopantothenate + ADP(R)-4-Phosphopantoate + β-alanine + ATP → (R)-4'-Phosphopantothenate + AMP + PPi
Pathway Name PS/PanK SystemPoK/PPS System

Genetic Elements Underlying Archaeal (R)-4'-Phosphopantothenate Synthesis (e.g., TK2141, TK1686)

Research in the hyperthermophilic archaeon Thermococcus kodakarensis has been pivotal in identifying the genetic basis for the unique archaeal pathway. Two key genes, TK2141 and TK1686, were discovered to encode the necessary enzymes. nih.govnih.gov

TK2141 : This gene encodes the novel enzyme pantoate kinase (PoK; EC 2.7.1.169). qmul.ac.ukresearchgate.net Biochemical analyses of the protein product of TK2141 confirmed that it preferentially phosphorylates pantoate rather than pantothenate. nih.govnih.gov

TK1686 : This gene encodes phosphopantothenate synthetase (PPS; EC 6.3.2.36). qmul.ac.uk The protein product of TK1686 catalyzes the ATP-dependent condensation of the (R)-4-phosphopantoate (produced by PoK) with β-alanine to form the final product, (R)-4'-phosphopantothenate. nih.govnih.gov

Gene disruption experiments in T. kodakarensis demonstrated that knocking out either TK2141 or TK1686 resulted in an inability to grow without supplementation of CoA or (R)-4'-phosphopantothenate, confirming that both genes are essential for CoA biosynthesis in this organism. portlandpress.comnih.govresearchgate.net Homologs of these genes are widely distributed among archaea, suggesting the PoK/PPS system is the primary route for (R)-4'-phosphopantothenate synthesis in this domain. nih.govresearchgate.net

Table 2: Genetic Elements in T. kodakarensis for (R)-4'-Phosphopantothenate Synthesis

GeneEncoded ProteinEC NumberFunction in Pathway
TK2141 Pantoate Kinase (PoK)2.7.1.169Catalyzes the phosphorylation of (R)-pantoate to (R)-4-phosphopantoate. qmul.ac.uknih.gov
TK1686 Phosphopantothenate Synthetase (PPS)6.3.2.36Catalyzes the condensation of (R)-4-phosphopantoate and β-alanine to form (R)-4'-phosphopantothenate. nih.govqmul.ac.uk

Downstream Metabolism of R 4 Phosphopantothenate in Coenzyme a Biosynthesis

Conversion to 4'-Phosphopantothenoylcysteine

The first committed step in the downstream metabolism of (R)-4'-phosphopantothenate is its condensation with the amino acid L-cysteine. This reaction forms N-[(R)-4'-phosphopantothenoyl]-L-cysteine, a crucial precursor to the 4'-phosphopantetheine (B1211885) moiety of CoA. nih.govresearchgate.net This conversion is catalyzed by the enzyme phosphopantothenate—cysteine ligase. wikipedia.org

Phosphopantothenate—Cysteine Ligase (PPCS; EC 6.3.2.5 / EC 6.3.2.51)

The ligation reaction catalyzed by PPCS is a two-step process. researchgate.net First, the carboxylate group of (R)-4'-phosphopantothenate attacks the α-phosphate of a nucleoside triphosphate (NTP), leading to the formation of an activated intermediate, 4'-phosphopantothenoyl-NMP, and the release of pyrophosphate. ebi.ac.uk In the second step, the amino group of L-cysteine performs a nucleophilic attack on the carbonyl carbon of the activated intermediate. ebi.ac.ukrcsb.org This results in the formation of a tetrahedral transition state, which then collapses to release NMP and the final product, N-[(R)-4'-phosphopantothenoyl]-L-cysteine. ebi.ac.uk

A key distinction in the PPCS-catalyzed reaction between different domains of life is the specific nucleoside triphosphate (NTP) utilized as an energy source. In bacteria, the enzyme (EC 6.3.2.5) is dependent on cytidine (B196190) triphosphate (CTP). wikipedia.orggenome.jp In contrast, the eukaryotic counterpart (EC 6.3.2.51), including the human and plant enzymes, shows a preference for adenosine (B11128) triphosphate (ATP). wikipedia.orguniprot.orguniprot.orgnih.gov This difference in nucleotide specificity presents a potential target for the development of selective antimicrobial agents. researchgate.net

The genetic organization of the enzyme responsible for this step also varies between prokaryotes and eukaryotes. In most bacteria, including Escherichia coli, a single gene, coaBC (formerly known as dfp), encodes a bifunctional protein that possesses both phosphopantothenoylcysteine synthetase (PPCS) and phosphopantothenoylcysteine decarboxylase (PPCDC) activities. nih.govacs.orgoup.com However, in some bacteria like Streptococcus pneumoniae, these two activities are encoded by separate genes. oup.com In eukaryotes, including humans and plants, PPCS is a monofunctional enzyme encoded by the PPCS gene. wikipedia.orgresearchgate.netnih.gov The human PPCS gene is located on chromosome 1. genecards.org

Table 1: Gene and Enzyme Characteristics of Phosphopantothenate—Cysteine Ligase

Feature Bacteria (e.g., E. coli) Eukaryotes (e.g., Humans)
Enzyme Commission No. EC 6.3.2.5 genome.jp EC 6.3.2.51 uniprot.org
Gene coaBC nih.gov PPCS genecards.org
Enzyme Functionality Bifunctional (PPCS and PPCDC) acs.org Monofunctional (PPCS) researchgate.net
Preferred Nucleotide CTP wikipedia.org ATP uniprot.org

In the majority of bacteria, the CoaBC protein is a bifunctional enzyme that catalyzes two consecutive steps in the CoA biosynthetic pathway. nih.govuniprot.orggenome.jp The C-terminal domain of the protein, the CoaB domain, harbors the phosphopantothenoylcysteine synthetase (PPCS) activity. ebi.ac.ukacs.orgnih.gov The N-terminal domain, known as the CoaC domain, contains the phosphopantothenoylcysteine decarboxylase (PPCDC) activity, which is responsible for the subsequent reaction in the pathway. ebi.ac.ukacs.org This fusion of activities into a single polypeptide chain is a characteristic feature of the prokaryotic CoA biosynthesis pathway, distinguishing it from the eukaryotic pathway where these enzymes are separate entities. frontiersin.orgnih.gov

Gene Encoding PPCS (coaBC / PPCS)

Subsequent Steps in Coenzyme A Formation (Brief Overview for Context)

Following the formation of 4'-phosphopantothenoylcysteine, the pathway to CoA continues with a series of enzymatic reactions. In organisms with the bifunctional CoaBC enzyme, the 4'-phosphopantothenoylcysteine is channeled directly to the CoaC domain, where it is decarboxylated to form 4'-phosphopantetheine. nih.govacs.org In eukaryotes, this step is catalyzed by a separate enzyme, phosphopantothenoylcysteine decarboxylase (PPCDC). portlandpress.com

The resulting 4'-phosphopantetheine is then adenylylated by phosphopantetheine adenylyltransferase (PPAT), also known as CoaD, to produce dephospho-CoA. nih.govoup.com The final step in the biosynthesis of CoA is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA, a reaction catalyzed by dephospho-CoA kinase (DPCK), the product of the coaE gene. nih.gov This completes the synthesis of the vital cofactor, Coenzyme A.

Table 2: Compound Names Mentioned in the Article

Compound Name
(R)-4'-Phosphopantothenate
4'-Phosphopantothenoylcysteine
4'-phosphopantetheine
L-Cysteine
Coenzyme A
Cytidine triphosphate
Adenosine triphosphate
Dephospho-CoA

Decarboxylation to 4'-Phosphopantetheine

The journey from (R)-4'-phosphopantothenate to 4'-phosphopantetheine is a two-step process catalyzed sequentially by two distinct enzymatic activities. nih.gov

First, (R)-4'-phosphopantothenate is condensed with the amino acid L-cysteine. This reaction forms an intermediate compound known as N-[(R)-4-phosphopantothenoyl]-L-cysteine (PPC). wikipedia.orguniprot.orgfoodb.ca The enzyme responsible for this ligation is Phosphopantothenoylcysteine synthetase (PPCS) , also referred to as CoaB. wikipedia.orgnih.gov The energy requirement for this synthesis varies across different life forms; it is dependent on Cytidine Triphosphate (CTP) in bacteria like Escherichia coli, whereas in plants and mammals, it utilizes Adenosine Triphosphate (ATP). nih.govebi.ac.uknih.gov

The second reaction is the decarboxylation of the cysteine moiety of PPC. This releases a molecule of carbon dioxide and results in the formation of 4'-phosphopantetheine . sydlabs.commdpi.comacs.org This step is catalyzed by Phosphopantothenoylcysteine decarboxylase (PPCDC) , or CoaC. wikipedia.orgnih.govsydlabs.com

In many bacteria and archaea, these two enzymatic activities, PPCS (CoaB) and PPCDC (CoaC), are fused into a single bifunctional protein. nih.govuniprot.orgnih.govaugustana.edu This protein ensures the efficient conversion of (R)-4'-phosphopantothenate to 4'-phosphopantetheine. acs.orgsmolecule.com

Table 1: Enzymatic Conversion of (R)-4'-Phosphopantothenate to 4'-Phosphopantetheine

StepSubstrate(s)Enzyme(s)Product(s)
1. Ligation(R)-4'-phosphopantothenate, L-cysteine, CTP/ATPPhosphopantothenoylcysteine synthetase (PPCS / CoaB)N-[(R)-4-phosphopantothenoyl]-L-cysteine, CMP/AMP, Diphosphate (B83284)
2. DecarboxylationN-[(R)-4-phosphopantothenoyl]-L-cysteinePhosphopantothenoylcysteine decarboxylase (PPCDC / CoaC)4'-Phosphopantetheine, CO2

Adenylation to Dephospho-Coenzyme A

Following its synthesis, 4'-phosphopantetheine undergoes adenylation in the penultimate step of CoA biosynthesis. nih.gov This reaction involves the reversible transfer of an adenylyl group (AMP) from an ATP molecule to 4'-phosphopantetheine. nih.govreactome.orgreactome.org

The product of this reaction is Dephospho-Coenzyme A (dephospho-CoA) , and pyrophosphate is released. nih.govebi.ac.uk This crucial step is catalyzed by the enzyme Phosphopantetheine adenylyltransferase (PPAT) , also known as CoaD. nih.govnih.gov The gene encoding this enzyme, coaD, is found across a wide range of microorganisms, highlighting its essential role in metabolism. nih.gov In mammals, this enzymatic activity is part of a larger bifunctional protein called CoA synthase (COASY). mdpi.comreactome.org

Table 2: Adenylation of 4'-Phosphopantetheine

Substrate(s)EnzymeProduct(s)
4'-Phosphopantetheine, ATPPhosphopantetheine adenylyltransferase (PPAT / CoaD)Dephospho-Coenzyme A, Pyrophosphate

Phosphorylation to Coenzyme A

The final step in the biosynthesis of CoA is the phosphorylation of dephospho-CoA. reactome.orgnih.govwikipedia.org This reaction targets the 3'-hydroxyl group of the ribose sugar within the dephospho-CoA molecule. ebi.ac.ukwikipedia.orguniprot.org

The enzyme Dephospho-CoA kinase (DPCK) , also designated CoaE, catalyzes this terminal phosphorylation. nih.govnih.govwikipedia.org It transfers a phosphate (B84403) group from a phosphate donor to dephospho-CoA, yielding the final, biologically active Coenzyme A . reactome.orgwikipedia.org While ATP is the common phosphate donor for this reaction in bacteria and eukaryotes, some archaea, such as Thermococcus kodakarensis, utilize GTP instead. nih.govasm.orgnih.govasm.org

In mammals, the DPCK activity is the second function of the bifunctional CoA synthase (COASY) enzyme, which also catalyzes the preceding adenylation step. mdpi.comreactome.org The completion of this step marks the end of the de novo synthesis pathway, producing the essential cofactor CoA.

Table 3: Final Phosphorylation to Coenzyme A

Substrate(s)EnzymeProduct(s)
Dephospho-Coenzyme A, ATP/GTPDephospho-CoA kinase (DPCK / CoaE)Coenzyme A, ADP/GDP

Regulatory Mechanisms Governing R 4 Phosphopantothenate Homeostasis

Feedback Inhibition of Pantothenate Kinase

A primary mechanism for regulating the production of (R)-4'-phosphopantothenate is the feedback inhibition of pantothenate kinase by the end-products of the pathway, namely Coenzyme A (CoA) and its various thioesters. wikipedia.orgnih.gov This ensures that when CoA levels are sufficient, the pathway is downregulated to prevent wasteful overproduction.

Allosteric Regulation by Coenzyme A and its Thioesters

Coenzyme A and its thioesters, such as acetyl-CoA and malonyl-CoA, act as allosteric inhibitors of pantothenate kinase. wikipedia.orguniprot.orgnih.gov This means they bind to a site on the enzyme distinct from the active site where the substrates (pantothenate and ATP) bind. This binding event induces a conformational change in the enzyme, rendering it less active. nih.gov

In mammalian PanK3, the binding of acetyl-CoA stabilizes a catalytically "open" or inactive conformation. uniprot.orgnih.gov The transition between this inactive state and the active, "closed" conformation (stabilized by ATP binding) is a highly cooperative process, meaning both units of the dimeric enzyme switch states in a coordinated manner. nih.gov An alpha-helix within each protomer plays a crucial role in communicating the binding status between the two active sites, creating a ring-like structure with the bound ligands that stabilizes the entire enzyme in either the "on" or "off" state. nih.gov

The sensitivity to inhibition by different CoA thioesters can vary between PanK isoforms. For instance, human PanK2 is very strongly inhibited by acetyl-CoA, with an IC50 value around 0.1 µM, whereas PanK1β is less sensitive, with an IC50 of approximately 5 µM. wikipedia.org In Escherichia coli, nonesterified CoA (CoASH) is a significantly more potent inhibitor than its thioesters like acetyl-CoA, being about five times more effective. nih.gov This potent inhibition by CoASH is attributed to a tight interaction between the thiol group of CoA and aromatic residues in the enzyme, a feature that is less favorable for the bulkier thioesters. rcsb.org

RegulatorEnzyme/OrganismType of RegulationKey Findings
Coenzyme A (CoA) E. coli PanKFeedback InhibitionFive times more potent inhibitor than acetyl-CoA. nih.gov Competitively inhibits with respect to ATP. nih.govrcsb.org
Acetyl-CoA Human PanK2Allosteric InhibitionHighly potent inhibitor (IC50 ~ 0.1 µM). wikipedia.org Competes with ATP binding. pnas.org
Acetyl-CoA Human PanK1βAllosteric InhibitionLess sensitive to inhibition (IC50 ~ 5 µM). wikipedia.org
Acetyl-CoA Human PanK3Allosteric InhibitionInduces an inactive "open" conformation. uniprot.orgnih.gov
Malonyl-CoA Eukaryotic PanKsFeedback InhibitionActs as a feedback inhibitor alongside acetyl-CoA. wikipedia.org
Long-chain acyl-carnitines Human PanK2Allosteric ActivationCan reverse acetyl-CoA inhibition and activate the enzyme. wikipedia.org

Competitive Inhibition at ATP Binding Sites

The feedback regulation by CoA and its thioesters often involves direct competition with ATP for its binding site on pantothenate kinase. nih.govwikipedia.org Studies on E. coli PanK have shown that nonesterified CoA (CoASH) is a competitive inhibitor with respect to ATP. nih.govrcsb.org Although CoA and ATP bind at overlapping sites, they do so in distinct orientations. wikipedia.org The adenine (B156593) moieties of the two molecules interact with different sets of amino acid residues. wikipedia.org For example, in E. coli, residues His-177 and Phe-247 are crucial for recognizing CoA, while Asn-43 and His-307 interact with ATP's adenine base. wikipedia.orgnih.gov However, both molecules utilize a key lysine (B10760008) residue (Lys-101) to neutralize the charge on their phosphate (B84403) groups. wikipedia.org This overlap in the phosphate-binding region explains the competitive nature of the inhibition. rcsb.org Similarly, in human PanK2 and PanK3, acetyl-CoA has been demonstrated to be a competitive inhibitor with respect to ATP. pnas.orgresearchgate.net

Transcriptional and Translational Control of Biosynthetic Enzymes

Beyond direct enzyme inhibition, the homeostasis of (R)-4'-phosphopantothenate is also governed by the control of the expression of the enzymes involved in its synthesis. In E. coli, the panB and panC genes, which code for ketopantoate hydroxymethyltransferase and pantothenate synthetase respectively, are located in an operon. nih.gov A mutation in the promoter of this operon can lead to increased expression of both enzymes and consequently, higher production of pantothenate, the precursor for PanK. nih.gov

In a Drosophila model of Pantothenate Kinase-Associated Neurodegeneration (PKAN), downregulation of the PanK enzyme (fumble, or fbl) resulted in a unique transcriptional signature. frontiersin.org This suggests that the cell responds to reduced CoA levels by altering the expression of numerous genes, including those involved in cytoskeletal function and stress responses. frontiersin.org

Furthermore, there is evidence for translational regulation. In Drosophila, the PINK1 protein, which is associated with Parkinson's disease, regulates the translation of the fbl mRNA by anchoring it to the outer mitochondrial membrane. nih.gov This finding links the regulation of pantothenate kinase synthesis directly to mitochondrial quality control processes. nih.gov In human cell models, supplementing with high concentrations of pantothenate has been shown to increase the expression levels of the PANK2 enzyme in cells with certain pathological mutations, indicating that substrate availability can influence enzyme production. mdpi.com

Modulation of Enzyme Activity by Cellular Metabolite Levels

A key example of metabolite modulation is the activation of the mitochondrial isoform, PanK2. Under normal conditions, PanK2 is likely inhibited by the high mitochondrial concentrations of acetyl-CoA. wikipedia.org However, long-chain acyl-carnitines, such as palmitoylcarnitine, can competitively antagonize this inhibition and activate the enzyme even in the absence of acetyl-CoA. wikipedia.orgpnas.org This mechanism provides a way to ensure a sufficient supply of CoA for processes like fatty acid β-oxidation when fatty acid levels are high, as indicated by the accumulation of long-chain acyl-carnitines. wikipedia.org

The broader metabolic network also influences the pathway. In Edwardsiella tarda, exogenous glutamate (B1630785) was found to affect pantothenate metabolism, which in turn influences glutathione (B108866) biosynthesis and the TCA cycle, ultimately impacting the bacteria's resistance to antibiotics. frontiersin.org This highlights how the flux through the pantothenate pathway is interconnected with the availability of precursors from other central metabolic pathways, such as aspartate which is a precursor for β-alanine synthesis. nih.govfrontiersin.org

Physiological and Pathological Implications of R 4 Phosphopantothenate Metabolism

Criticality of (R)-4'-Phosphopantothenate for Cellular Coenzyme A Levels

(R)-4'-phosphopantothenate is the product of the first and rate-limiting step in the five-step CoA biosynthetic pathway, where pantothenate (vitamin B5) is phosphorylated by the enzyme pantothenate kinase (PanK). wikipedia.orgwikipedia.orgnih.gov The formation of (R)-4'-phosphopantothenate is a committed step, meaning that once formed, it is destined for CoA synthesis. wikipedia.org This underscores its pivotal role in maintaining adequate intracellular concentrations of CoA.

CoA is a vital carrier of acyl groups, participating in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.org Approximately 4% of all cellular enzymes utilize CoA or its thioester derivatives as a substrate. wikipedia.org Therefore, the availability of (R)-4'-phosphopantothenate directly dictates the cell's capacity to synthesize CoA and, consequently, to perform a vast array of essential metabolic functions. nih.gov The regulation of PanK, the enzyme producing (R)-4'-phosphopantothenate, is tightly controlled through feedback inhibition by CoA and its thioesters, such as acetyl-CoA, highlighting the importance of maintaining CoA homeostasis. wikipedia.org

Interconnections with Major Metabolic Pathways

The production of (R)-4'-phosphopantothenate is intrinsically linked to major metabolic pathways due to the central role of its downstream product, CoA.

Fatty Acid Synthesis and Degradation: CoA is indispensable for both the synthesis and degradation (β-oxidation) of fatty acids. wikipedia.orgresearchgate.net In fatty acid synthesis, acetyl-CoA is the primer molecule, and malonyl-CoA serves as the two-carbon donor. imrpress.com Conversely, during β-oxidation, fatty acids are broken down into acetyl-CoA units. nih.gov The 4'-phosphopantetheine (B1211885) moiety, derived from (R)-4'-phosphopantothenate, is the prosthetic group of acyl carrier protein (ACP), which is essential for shuttling intermediates between the active sites of enzymes involved in fatty acid synthesis. researchgate.net Thus, a sufficient supply of (R)-4'-phosphopantothenate is crucial for the cell's ability to build and break down fats for energy storage and membrane synthesis.

Tricarboxylic Acid (TCA) Cycle: The TCA cycle is a central hub of cellular metabolism, responsible for the final oxidation of carbohydrates, fats, and proteins to produce energy in the form of ATP. nih.gov Acetyl-CoA, derived from the breakdown of these macromolecules, is the entry point into the TCA cycle. researchgate.netimrpress.com The conversion of pyruvate, the end product of glycolysis, to acetyl-CoA is a critical step that requires CoA. researchgate.net Therefore, the availability of (R)-4'-phosphopantothenate, as the precursor to CoA, is fundamental for the efficient functioning of the TCA cycle and cellular energy production.

Genetic Basis of Disorders Affecting (R)-4'-Phosphopantothenate Production

Mutations in the genes encoding enzymes of the CoA biosynthetic pathway can lead to severe inherited metabolic disorders. nih.gov

Deficiencies in Pantothenate Kinase Activity (e.g., PANK2 mutations and associated biochemical disruptions)

Mutations in the PANK2 gene, which encodes the mitochondrial isoform of pantothenate kinase, are the primary cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN). researchgate.netnih.govwikipedia.org PKAN is a rare, autosomal recessive neurodegenerative disorder characterized by progressive movement abnormalities, dystonia, and iron accumulation in the brain. researchgate.netmedscape.commedlineplus.gov

The PANK2 gene provides instructions for making pantothenate kinase 2, an enzyme that is active in the mitochondria and catalyzes the first step in CoA biosynthesis: the phosphorylation of pantothenate to (R)-4'-phosphopantothenate. wikipedia.orgmedlineplus.gov Mutations in PANK2 can result in an abnormal or non-functional enzyme, leading to a block in this critical step. medlineplus.gov Research has identified various mutations in PANK2 in individuals with PKAN, with some mutations, like the G521R substitution, leading to a complete loss of enzyme activity. nih.gov However, other mutations associated with the disease have been found to possess near-normal catalytic activity, suggesting that factors other than just the catalytic defect may contribute to the disease's pathology. nih.govwiley.com

Biochemical disruptions arising from PANK2 deficiency include the potential accumulation of cysteine and cysteine-containing compounds in the basal ganglia, which may contribute to iron chelation and oxidative stress. medscape.com Studies on patient-derived cells and animal models have revealed mitochondrial dysfunction, including impaired energy production and altered iron metabolism, as key consequences of PANK2 deficiency. fondazionetelethon.itnih.gov

Impact on Coenzyme A Availability and Downstream Metabolic Processes

The deficiency of functional PANK2 enzyme directly impairs the production of (R)-4'-phosphopantothenate within the mitochondria. This creates a bottleneck in the CoA biosynthetic pathway, leading to reduced levels of mitochondrial CoA. nih.gov Since CoA is essential for numerous mitochondrial processes, its deficiency has profound metabolic consequences.

A reduction in mitochondrial CoA availability can impair:

The Tricarboxylic Acid (TCA) Cycle: Insufficient CoA limits the conversion of pyruvate to acetyl-CoA, hindering the entry of fuel into the TCA cycle and thus reducing cellular energy production. researchgate.net

Fatty Acid Oxidation: The breakdown of fatty acids for energy within the mitochondria is heavily dependent on CoA. Reduced CoA levels can lead to defects in lipid metabolism. nih.gov

Bile Acid Conjugation: Global metabolic profiling of PKAN patients has revealed defects in bile acid conjugation, a process that requires CoA. nih.gov

The impaired mitochondrial function and energy deficiency are thought to be particularly detrimental to highly active cells like neurons, contributing to the specific neurodegenerative phenotype seen in PKAN. nih.govspandidos-publications.com The precise mechanisms linking impaired CoA synthesis to the characteristic iron accumulation in the brain remain an area of active investigation. fondazionetelethon.it

Comparative Biochemistry and Evolution of R 4 Phosphopantothenate Biosynthesis

Divergence of Biosynthetic Routes Across Domains of Life (Bacteria, Archaea, Eukaryotes)

The synthesis of (R)-4'-phosphopantothenate from (R)-pantoate and β-alanine occurs via two distinct pathways, the distribution of which largely follows the domain boundaries of life. nih.govresearchgate.netresearchgate.net

Bacteria and Eukaryotes: The Canonical PS/PanK Pathway In most bacteria and all eukaryotes, the biosynthesis follows a "classic" two-step route. oup.comexpasy.org First, the enzyme pantothenate synthetase (PS) catalyzes the ATP-dependent condensation of (R)-pantoate with β-alanine to produce pantothenate (Vitamin B5). nih.gov Subsequently, pantothenate kinase (PanK) phosphorylates pantothenate to yield (R)-4'-phosphopantothenate. nih.govnih.govfrontiersin.org The PanK-catalyzed step is a primary point of regulation for the entire CoA pathway in these organisms, often subject to feedback inhibition by CoA and its thioesters. nih.govportlandpress.com PanK enzymes are classified into three main types (Type I, II, and III) based on their sequences and regulatory properties. researchgate.netasm.org

Archaea: The Novel PoK/PPS Pathway Initial genomic studies revealed that most archaea lack recognizable homologs for the bacterial and eukaryotic PS and PanK enzymes. nih.govoup.com This pointed towards an alternative biosynthetic strategy. Research, particularly in the hyperthermophilic archaeon Thermococcus kodakaraensis, elucidated a novel two-step pathway that proceeds in the reverse order of the canonical route. nih.govnih.gov In this archaea-specific pathway, (R)-pantoate is first phosphorylated by a novel enzyme, pantoate kinase (PoK), to form (R)-4-phosphopantoate. nih.govportlandpress.com This intermediate is then condensed with β-alanine by another unique enzyme, phosphopantothenate synthetase (PPS), to generate the final product, (R)-4'-phosphopantothenate. nih.govnih.govnih.gov This distinct PoK/PPS system is widely distributed among archaea, suggesting it is the primary route for (R)-4'-phosphopantothenate synthesis in this domain. nih.govnih.gov

The following table provides a comparative overview of the two primary pathways for (R)-4'-phosphopantothenate biosynthesis.

FeatureBacterial/Eukaryotic PathwayArchaeal Pathway
Step 1 Enzyme Pantothenate Synthetase (PS)Pantoate Kinase (PoK)
Step 1 Reaction Condensation of (R)-pantoate and β-alaninePhosphorylation of (R)-pantoate
Step 1 Product Pantothenate(R)-4-Phosphopantoate
Step 2 Enzyme Pantothenate Kinase (PanK)Phosphopantothenate Synthetase (PPS)
Step 2 Reaction Phosphorylation of pantothenateCondensation of (R)-4-phosphopantoate and β-alanine
Final Product (R)-4'-Phosphopantothenate(R)-4'-Phosphopantothenate
Primary Regulation Feedback inhibition of PanK by CoAFeedback inhibition of upstream enzyme Ketopantoate Reductase (KPR) by CoA

This table summarizes the key differences between the (R)-4'-phosphopantothenate biosynthetic pathways in different domains of life. nih.govresearchgate.netportlandpress.comkek.jp

Evolutionary Pressures Shaping Pathway Organization and Enzyme Families

The evolution of metabolic pathways is a complex process driven by various genetic and environmental factors. numberanalytics.comnumberanalytics.com The divergence in (R)-4'-phosphopantothenate biosynthesis is a clear example of how different evolutionary strategies can achieve the same metabolic goal.

Convergent and Patchwork Evolution : Phylogenetic analyses suggest that the enzymes required for the synthesis of (R)-4'-phosphopantothenate were recruited independently in the bacterial and archaeal lineages, a case of convergent evolution. oup.comoup.comnih.gov The broader pantothenate biosynthesis pathway is believed to have evolved through a "patchwork" mechanism, where individual enzymes were recruited from diverse, pre-existing protein families to create a new metabolic route. nih.govresearchgate.netnih.gov

Horizontal Gene Transfer (HGT) : HGT has played a crucial role in the distribution of these pathways, blurring the sharp divide between domains. nih.gov For instance, while most archaea use the PoK/PPS system, some have acquired bacterial pantothenate synthesis genes through HGT from thermophilic bacteria. oup.comoup.comresearchgate.net Conversely, and unexpectedly, the archaeal PoK/PPS pathway has been identified in some bacteria, such as Candidatus poribacteria that live symbiotically with sponges. oup.com Their free-living relatives, however, utilize the canonical bacterial pathway, suggesting that the adoption of the archaeal system may be an adaptation to their symbiotic lifestyle. oup.com In some bacteria like Rhizobium etli, essential pantothenate biosynthesis genes have been found on plasmids, suggesting intragenomic transfer from the chromosome. nih.gov

Gene Duplication and Fusion : Gene duplication is a fundamental mechanism for evolutionary innovation, providing a second gene copy that is free to evolve new functions. numberanalytics.com The evolution of enzyme families within the CoA pathway has likely benefited from such events. nih.gov Furthermore, gene fusion can link sequential catalytic steps, potentially increasing efficiency through substrate channeling or co-regulation. sun.ac.za A notable example is the fusion of the phosphopantothenoylcysteine synthetase (PPCS) and phosphopantothenoylcysteine decarboxylase (PPCDC) enzymes, which catalyze subsequent steps after (R)-4'-phosphopantothenate formation, in most bacteria and all archaea. oup.comoup.com

Environmental and Selective Pressures : The evolution of metabolic pathways is strongly guided by nutrient availability and environmental stress. nih.govtsijournals.com The ability to either synthesize pantothenate de novo or salvage it from the environment is a key metabolic choice governed by an organism's habitat. nih.govcaldic.com The presence or absence of specific pathways is often linked to the availability of nutrients, with catabolic pathways being less conserved than anabolic ones. nih.gov The development of alternative pathways, such as the PoK/PPS system in archaea, may have been driven by the unique metabolic and environmental constraints faced by early archaeal lineages.

Identification and Characterization of Novel Enzymes in Specific Organisms

The discovery of the alternative archaeal pathway for (R)-4'-phosphopantothenate biosynthesis hinged on the identification and characterization of its two novel enzymes.

Pantoate Kinase (PoK) and Phosphopantothenate Synthetase (PPS) in Thermococcus kodakaraensis

Seminal work on the hyperthermophilic archaeon T. kodakaraensis led to the definitive identification of PoK and PPS. nih.gov After finding no homologs for bacterial/eukaryotic PanK, researchers searched for kinase-encoding genes that were widely distributed in Archaea but absent in other domains. nih.gov This led to the identification of the gene TK2141, which was found to encode PoK, an enzyme that phosphorylates pantoate. nih.govportlandpress.com

This discovery implied the existence of a second novel enzyme that could utilize the product, (R)-4-phosphopantoate. A subsequent search for genes with a similar phylogenetic distribution to PoK identified TK1686. nih.gov The protein product of this gene was confirmed to be PPS, which catalyzes the ATP-dependent condensation of (R)-4-phosphopantoate and β-alanine. nih.govnih.gov Gene disruption experiments confirmed that both PoK and PPS are essential for CoA biosynthesis in T. kodakaraensis. nih.govnih.gov

Detailed biochemical characterization of PPS from T. kodakaraensis revealed specific enzymatic properties. nih.gov The enzyme is highly specific for its substrates, showing a strict preference for ATP as a nucleoside triphosphate and activity with β-alanine but not other similar amino acids like glycine (B1666218) or aspartate. nih.gov Interestingly, the reaction exhibits substrate inhibition by both (R)-4-phosphopantoate and ATP, but no feedback inhibition by the downstream products CoA or acetyl-CoA was observed. nih.gov This contrasts with the bacterial/eukaryotic pathway and suggests that in archaea using this system, CoA biosynthesis is regulated at an earlier step, namely the inhibition of ketopantoate reductase (KPR) by CoA. portlandpress.comkek.jp

The table below details the characteristics of the novel archaeal enzymes involved in (R)-4'-phosphopantothenate biosynthesis.

EnzymeGene (in T. kodakarensis)EC NumberReaction CatalyzedSubstratesKey Characteristics
Pantoate Kinase (PoK) TK21412.7.1.169(R)-pantoate + ATP → (R)-4-phosphopantoate + ADP(R)-pantoate, ATPNot inhibited by CoA/acetyl-CoA; exhibits product inhibition by 4-phosphopantoate. nih.govnih.gov
Phosphopantothenate Synthetase (PPS) TK16866.3.2.36(R)-4-phosphopantoate + β-alanine + ATP → (R)-4'-phosphopantothenate + ADP + Pi(R)-4-phosphopantoate, β-alanine, ATPStrict specificity for ATP and β-alanine; exhibits substrate inhibition by 4-phosphopantoate and ATP; not inhibited by CoA. nih.gov

This table presents research findings on the novel enzymes PoK and PPS, primarily characterized in T. kodakaraensis. nih.govexpasy.orgnih.govqmul.ac.uk

The identification of these archaea-specific enzymes not only solved the puzzle of CoA biosynthesis in this domain but also provided a new phylogenetic marker. However, the discovery of the PoK/PPS system in symbiotic bacteria like Candidatus poribacteria demonstrates that the evolutionary history of this pathway is a mosaic, shaped by both vertical descent and horizontal gene transfer. oup.com

Advanced Research Methodologies and Future Directions in R 4 Phosphopantothenate Research

Structural Biology Approaches

Structural biology provides the atomic-level blueprint necessary to understand how enzymes recognize and process (R)-4'-phosphopantothenate. These insights are fundamental for designing specific inhibitors or engineering novel enzymatic functions.

X-ray crystallography has been the principal technique for elucidating the three-dimensional structures of enzymes involved in CoA biosynthesis. High-resolution crystal structures are available for several key enzymes that bind (R)-4'-phosphopantothenate or its direct precursors and products, such as Pantothenate Kinase (PanK) and Phosphopantetheine Adenylyltransferase (PPAT). asm.orgnih.govresearchgate.net

EnzymeOrganismPDB IDResolution (Å)Key Findings
Phosphopantetheine Adenylyltransferase (PPAT)Mycobacterium tuberculosis1TFU1.59Structure solved in complex with dephosphocoenzyme A (dPCoA), revealing ligand binding mode. researchgate.net
Phosphopantetheine Adenylyltransferase (PPAT)Acinetobacter baumannii6IP11.76Structure solved in complex with tri-sodium citrate, which binds at the ATP binding site. nih.gov
Pantothenate SynthetaseEscherichia coli3IVX1.70Revealed a second pantoate molecule bound in the ATP-binding pocket, explaining homotropic inhibition. nih.gov
Pantothenate Kinase (PanK)Mycobacterium tuberculosis3S882.20Binary complex with pantothenate, showing ligand location in the absence of nucleotide. ebi.ac.uk
Pantothenate Kinase (Type III)Thermotoga maritima2P7N1.90Revealed a novel PanK structure belonging to the ASKHA superfamily of kinases. nih.govcaldic.com

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large and dynamic macromolecular complexes in their near-native state. nih.govbiorxiv.org While X-ray crystallography has been successful for individual enzymes of the CoA pathway, cryo-EM offers a promising future direction for studying potential multi-enzyme complexes. There is evidence suggesting that enzymes of the CoA biosynthetic pathway may form complexes to facilitate substrate channeling and improve efficiency. biorxiv.orgsun.ac.za

Future cryo-EM studies could capture snapshots of these entire "metabolons," revealing the spatial organization of the enzymes and the path of intermediates like (R)-4'-phosphopantothenate as they are passed from one active site to the next. This would provide a more holistic view of CoA biosynthesis, moving from the study of individual components to the integrated functional machinery. Such studies would be invaluable for understanding the regulation and coordination of the entire pathway.

X-ray Crystallography of (R)-4'-Phosphopantothenate-Interacting Enzymes

Enzymology and Kinetics Studies

Enzymology and kinetic analyses provide quantitative data on the efficiency and regulation of the enzymes that metabolize (R)-4'-phosphopantothenate. This information is crucial for understanding pathway flux and for the development of enzyme inhibitors.

Steady-state kinetics have been extensively used to characterize the enzymes of the CoA pathway from various organisms. These studies determine key parameters such as the Michaelis constant (Km), which reflects substrate affinity, and the catalytic rate constant (kcat). For example, kinetic characterization of pantothenate kinase (PanK) from Plasmodium falciparum showed Km values for pantothenate and ATP of 44.5 µM and 59.2 µM, respectively. frontiersin.org The PanK from Escherichia coli exhibits Km values of 36 µM for pantothenate and 136 µM for ATP. caldic.comnih.gov

Phosphopantetheine adenylyltransferase (PPAT), which catalyzes a subsequent step, has also been a subject of detailed kinetic analysis. The E. coli enzyme follows a random Bi-Bi kinetic mechanism, and CoA acts as a competitive inhibitor with respect to ATP and 4'-phosphopantetheine (B1211885). asm.org Pre-steady-state kinetic analyses, though less common, have been applied to enzymes like Mycobacterium tuberculosis pantothenate synthetase to dissect individual steps of the catalytic mechanism, such as the formation of reaction intermediates. nih.govasm.org

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Pantothenate Kinase 1 (PfPanK1)Plasmodium falciparumPantothenate44.5 ± 5.5- frontiersin.org
Pantothenate Kinase 1 (PfPanK1)Plasmodium falciparumATP59.2 ± 15.9- frontiersin.org
Pantothenate Kinase (PanK)Escherichia coliPantothenate36- caldic.comnih.gov
Pantothenate Kinase (PanK)Escherichia coliATP136- caldic.comnih.gov
Phosphopantetheine Adenylyltransferase (PPAT)Arabidopsis thalianadPCoA37 ± 2.13.4 ± 0.2 nih.gov
Phosphopantetheine Adenylyltransferase (PPAT)Escherichia coli4'-Phosphopantetheine4.7 ± 0.51.37 ± 0.07 caldic.com

Site-directed mutagenesis is a cornerstone technique for probing the roles of specific amino acid residues in substrate binding and catalysis. By systematically replacing key residues and analyzing the kinetic and structural consequences, researchers can map the functional landscape of an enzyme's active site.

This approach has been successfully applied to several enzymes in the CoA pathway. For instance, mutagenesis of E. coli ketopantoate reductase, an enzyme involved in the synthesis of the pantothenate precursor, identified Lys176 and Glu256 as critical active site residues. nih.gov In the bifunctional E. coli protein containing phosphopantothenoylcysteine synthetase (PPCS) and decarboxylase (PPCDC) domains, mutagenesis was used to identify the catalytic residues for both reactions that process the (R)-4'-phosphopantothenate moiety. oup.com In yeast, site-directed mutagenesis of Pantothenate Kinase based on the human PanK3 crystal structure led to the creation of a hyperactive variant completely insensitive to feedback inhibition by acetyl-CoA. bohrium.com These studies are vital for confirming the roles of residues identified in crystal structures and for elucidating the chemical mechanism of catalysis.

Steady-State and Pre-Steady-State Kinetic Analyses

Genetic and Genomic Research

Genetic and genomic studies provide a broader context for the role of (R)-4'-phosphopantothenate by examining the genes responsible for its synthesis and utilization, their essentiality, and their regulation within the cell. The genes encoding the five enzymes for CoA biosynthesis have been identified in numerous organisms, from bacteria to humans. frontiersin.orgtum.de

In the yeast Saccharomyces cerevisiae, genetic analyses have shown that the five genes involved in CoA biosynthesis (CAB1-CAB5) are all essential for viability. biorxiv.orgnih.gov Functional complementation studies, where a gene from one organism is used to rescue a defect in another, have demonstrated the conserved nature of this pathway. For example, null mutants in yeast CoA biosynthetic genes could be complemented by their bacterial counterparts. nih.gov In pathogens like the malaria parasite Plasmodium yoelii, genetic characterization has revealed that while the initial enzymes of the pathway are dispensable in the blood stage, the later enzymes, PPAT and dephospho-CoA kinase (DPCK), are essential, suggesting alternative routes for acquiring CoA precursors. frontiersin.orgnih.gov Furthermore, research into human genetics has linked mutations in CoA biosynthesis genes, such as PANK2, to rare inborn errors of metabolism, highlighting the critical importance of this pathway. mdpi.com

Gene Disruption and Complementation Studies

Gene disruption, coupled with complementation analysis, has proven to be a cornerstone in functionally characterizing the genes involved in the (R)-4'-phosphopantothenate biosynthetic pathway across different domains of life. This classical genetic approach allows researchers to establish a direct link between a specific gene and its enzymatic function within the cellular context.

In the archaeon Thermococcus kodakaraensis, for instance, the disruption of the genes TK2141 and TK1686 resulted in CoA auxotrophy, unequivocally demonstrating their essentiality in the CoA biosynthesis pathway. nih.govnih.gov These studies were pivotal in identifying a novel archaeal pathway for (R)-4'-phosphopantothenate synthesis, distinct from the canonical pathway found in bacteria and eukaryotes. nih.govnih.gov Complementation of these knockout strains with the wild-type genes would restore the wild-type phenotype, confirming the specific function of the disrupted genes.

Similarly, in the malaria parasite Plasmodium yoelii, gene disruption studies have been crucial in dissecting the importance of various enzymes in the CoA pathway during different life cycle stages. frontiersin.org Such investigations have revealed that while some enzymes of the pathway are dispensable for the blood stage, they are critical for development in the mosquito vector. frontiersin.org In Escherichia coli, the essentiality of the coaBC gene, which is involved in the conversion of (R)-4'-phosphopantothenate to 4'-phosphopantetheine, was confirmed using an arabinose-regulated expression system. asm.org This conditional knockout system allowed researchers to demonstrate that E. coli can utilize pantethine (B1678406) to bypass the need for CoaBC activity. asm.org

These examples underscore the power of gene disruption and complementation in validating the physiological role of enzymes in the (R)-4'-phosphopantothenate pathway and in uncovering alternative or bypass routes.

Omics-Based Approaches for Pathway Analysis (e.g., Metabolomics, Proteomics)

The advent of "omics" technologies has revolutionized the study of metabolic pathways by providing a global snapshot of the molecular landscape within a cell or organism. mdpi.comfrontiersin.org Metabolomics and proteomics, in particular, have offered profound insights into the dynamics of the (R)-4'-phosphopantothenate pathway and its response to genetic or environmental perturbations. nih.gov

Metabolomics enables the comprehensive analysis of all metabolites, including (R)-4'-phosphopantothenate and its precursors and derivatives, within a biological sample. In a study on Escherichia coli, metabolomic profiling following exposure to an inhibitor of the CoaBC enzyme revealed significant perturbations in the pantothenate and CoA biosynthesis pathways, providing strong evidence for on-target activity of the compound. acs.org Furthermore, metabolomic analyses have been instrumental in identifying novel biomarkers for various diseases by detecting changes in metabolic pathways, including those involving (R)-4'-phosphopantothenate. mdpi.com

Proteomics , the large-scale study of proteins, complements metabolomics by quantifying the expression levels of enzymes involved in the (R)-4'-phosphopantothenate pathway. In a study of polymicrobial urethral catheter biofilms, proteomic analysis revealed that Aerococcus urinae highly expressed enzymes of the (R)-4'-phosphopantothenate biosynthesis pathway, suggesting its importance for the bacterium's persistence. semanticscholar.org Integrated proteomic and metabolomic analyses have been used to identify novel biomarker panels for thyroid dysfunction by correlating changes in protein abundance with alterations in metabolite levels. imrpress.com This integrated approach can also be used to predict protein-metabolite interactions, offering a deeper understanding of cellular regulation. plos.org

The synergy between metabolomics and proteomics provides a powerful systems biology approach to unravel the complex regulatory networks governing (R)-4'-phosphopantothenate metabolism.

Metabolic Engineering and Synthetic Biology

Metabolic engineering and synthetic biology offer powerful tools to not only investigate but also manipulate the (R)-4'-phosphopantothenate biosynthetic pathway for various biotechnological applications. nih.govfrontiersin.orgfrontiersin.org These disciplines involve the rational design and construction of new biological parts, devices, and systems, as well as the re-design of existing, natural biological systems for useful purposes. frontiersin.org

Reconstitution of Biosynthetic Pathways In Vitro

The in vitro reconstitution of the entire CoA biosynthetic pathway, starting from pantothenate, has been a significant achievement in understanding the enzymatic cascade leading to and from (R)-4'-phosphopantothenate. nih.govrhea-db.org By combining purified enzymes, substrates, and cofactors in a test tube, researchers can meticulously study each enzymatic step in isolation and as part of the complete pathway. nih.gov This approach was successfully used to reconstitute the CoA biosynthetic pathways from plants (Arabidopsis thaliana) and humans. nih.govrhea-db.org Such in vitro systems are invaluable for determining the kinetic parameters of individual enzymes, identifying potential pathway bottlenecks, and screening for enzyme inhibitors. sun.ac.za

The following table summarizes the enzymes required for the in vitro reconstitution of the CoA pathway from pantothenate:

EnzymeGene (Arabidopsis thaliana)Function
Pantothenate KinaseAtCoaAPhosphorylates pantothenate to (R)-4'-phosphopantothenate.
4'-Phosphopantothenoylcysteine SynthetaseAtCoaBCondenses (R)-4'-phosphopantothenate with cysteine.
4'-Phosphopantothenoylcysteine DecarboxylaseAtCoaCDecarboxylates 4'-phosphopantothenoylcysteine.
4'-Phosphopantetheine AdenylyltransferaseAtCoaDAdenylylates 4'-phosphopantetheine.
Dephospho-coenzyme A KinaseAtCoaEPhosphorylates dephospho-CoA to CoA.

This table is based on the in vitro reconstitution of the Arabidopsis thaliana CoA biosynthetic pathway. nih.gov

Engineering Microorganisms for Pathway Investigation

The principles of metabolic engineering can be applied to engineer microorganisms like E. coli or yeast to serve as living testbeds for investigating the (R)-4'-phosphopantothenate pathway. By introducing genes from other organisms, it is possible to study heterologous enzymes and pathways. For example, the entire CoA biosynthetic pathway from a pathogenic organism could be expressed in a safe laboratory strain of E. coli, facilitating high-throughput screening of potential drug candidates that target this pathway.

Furthermore, synthetic biology approaches can be used to create novel regulatory circuits to control the expression of pathway genes, allowing for a more precise investigation of pathway dynamics. This can involve the use of inducible promoters, synthetic riboswitches, or CRISPR-based technologies to modulate gene expression in response to specific stimuli. These engineered microbial systems are powerful platforms for both fundamental research and the development of novel biotechnological applications. nih.gov

Advanced Analytical Techniques for (R)-4'-Phosphopantothenate Detection and Quantification

The accurate detection and quantification of (R)-4'-phosphopantothenate are critical for all aspects of its research. A variety of advanced analytical techniques have been developed and applied for this purpose.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands out as a highly sensitive and specific method for the analysis of (R)-4'-phosphopantothenate and other CoA intermediates. researchgate.net High-resolution mass spectrometry, such as that performed on an LTQ-Orbitrap instrument, allows for the precise identification and quantification of these molecules in complex biological matrices. researchgate.net

For high-throughput screening applications, end-point assays that measure the production of byproducts of the enzymatic reactions, such as pyrophosphate, have been developed. acs.org The BIOLMOL Green assay, for example, is a colorimetric method for quantifying inorganic phosphate (B84403) and has been adapted to screen for inhibitors of enzymes that produce pyrophosphate, such as 4'-phosphopantothenoylcysteine synthetase. acs.org

Western blot analysis is another valuable technique, particularly for assessing the downstream effects of altered (R)-4'-phosphopantothenate levels. For instance, changes in the acetylation of proteins like tubulin can be indicative of fluctuations in the cellular pool of acetyl-CoA, which is derived from CoA. plos.org

The following table provides an overview of analytical techniques used in (R)-4'-phosphopantothenate research:

TechniqueApplication
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of (R)-4'-phosphopantothenate and related metabolites in biological samples.
High-Resolution Mass Spectrometry (HRMS) Precise mass determination for unambiguous identification of metabolites.
BIOLMOL Green Assay High-throughput screening of enzyme inhibitors by quantifying pyrophosphate.
Western Blot Analysis Assessment of downstream cellular processes affected by CoA levels, such as protein acetylation.

The continued development and application of these advanced research methodologies will undoubtedly lead to a deeper understanding of the multifaceted roles of (R)-4'-phosphopantothenate in biology and disease.

Q & A

Q. What is the enzymatic role of (R)-4'-phosphopantothenate(1-) in coenzyme A (CoA) biosynthesis?

(R)-4'-phosphopantothenate(1-) is a key intermediate in the CoA biosynthesis pathway. It is generated via phosphorylation of (R)-pantoate by pantoate kinase (EC 2.7.1.169) in archaea or via condensation with β-alanine followed by phosphorylation in bacteria and eukaryotes . Subsequent steps involve cysteine ligation (catalyzed by PPCS) to form (R)-4'-phospho-N-pantothenoylcysteine (PPC), which is decarboxylated to 4'-phosphopantetheine, the precursor to CoA .

Q. What analytical methods are recommended for detecting (R)-4'-phosphopantothenate(1-) in metabolic studies?

Fluorometric assays using pyrophosphate detection kits (e.g., Sigma-Aldrich’s fluorometric tests) are effective for quantifying intermediates like (R)-4'-phosphopantothenate(1-) in vitro . Crystallographic analysis of enzymes such as PPCS from Saccharomyces cerevisiae provides structural insights into substrate binding and catalytic mechanisms .

Advanced Research Questions

Q. How do phosphorylation pathways for CoA biosynthesis differ between archaea, bacteria, and eukaryotes?

Pathway Comparison Table:

Organism GroupPhosphorylation StepKey EnzymeOrder of Steps
Archaea Pantoate → 4'-phosphopantothenatePantoate kinase (EC 2.7.1.169)Phosphorylation precedes β-alanine condensation
Bacteria/Eukaryotes 4'-phosphopantothenate formed after β-alanine condensationPhosphopantothenate kinase (EC 2.7.1.33)Condensation precedes phosphorylation
These differences reflect evolutionary divergence in cofactor biosynthesis and can impact experimental design when reconstituting pathways across species .

Q. What experimental challenges arise when reconciling in vitro and in vivo data on (R)-4'-phosphopantothenate(1-) kinetics?

Discrepancies often stem from substrate availability (e.g., ATP/CTP dependence) and enzyme compartmentalization. For example, in vitro reconstitution of human CoA biosynthesis requires precise ratios of 4'-phosphopantothenate, cysteine, ATP, and recombinant PPCS/PPCDC/PPAT enzymes . In contrast, in vivo studies in Saccharomyces cerevisiae must account for cellular redox states and competing metabolic pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of pantoate kinase across studies?

Variations in assay conditions (e.g., pH, ionic strength, and cofactor concentrations) significantly affect enzyme kinetics. Standardizing protocols using recombinant proteins (e.g., mouse Pank1) and cross-validating results with orthogonal methods (e.g., isotopic labeling or calorimetry) can mitigate discrepancies . Meta-analyses of structural data (e.g., PPCS crystallography) may also clarify mechanistic inconsistencies .

Methodological Frameworks for Experimental Design

Q. How to apply the PICOT framework to study (R)-4'-phosphopantothenate(1-) in metabolic disorders?

  • Population (P): Mouse models with Pank1 deficiency.
  • Intervention (I): Dietary supplementation with 4'-phosphopantothenate.
  • Comparison (C): Wild-type mice on standard diets.
  • Outcome (O): Hepatic CoA levels and fatty acid oxidation rates.
  • Time (T): Fasting vs. fed states over 24–72 hours. This framework ensures testable hypotheses, such as evaluating phosphopantothenate rescue strategies in CoA-deficient models .

Q. What FINER criteria apply to investigating evolutionary conservation of CoA biosynthesis enzymes?

  • Feasible: Use publicly available genomic databases (e.g., MetaCyc) for cross-species pathway analysis .
  • Novel: Focus on understudied archaeal homologs of pantoate kinase.
  • Ethical: Limit to computational/in vitro studies to avoid animal use.
  • Relevant: Address gaps in understanding cofactor evolution in extremophiles .

Data Contradiction Analysis

Q. Why do some studies report CoA synthesis via PPCS/PPCDC/PPAT in vitro, while others emphasize Dfp (CoaBC) in bacteria?

The bifunctional Dfp enzyme in bacteria (e.g., E. coli) consolidates PPCS and PPCDC activities, streamlining PPC synthesis. In contrast, eukaryotes and archaea use discrete enzymes, leading to divergent kinetic profiles. Researchers must tailor reconstitution assays to the organism-specific enzyme suite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.